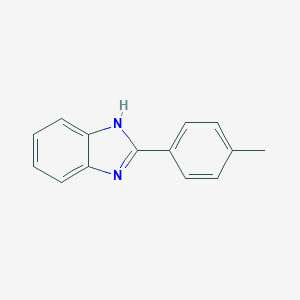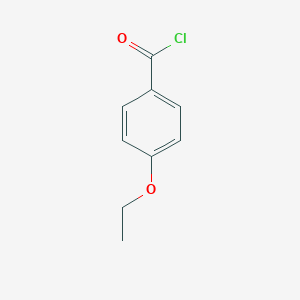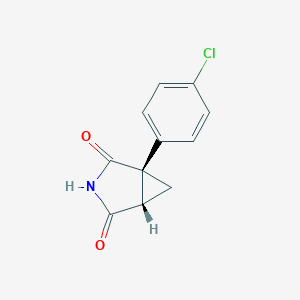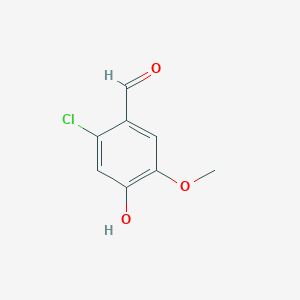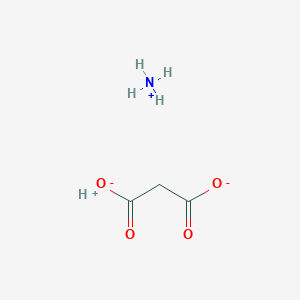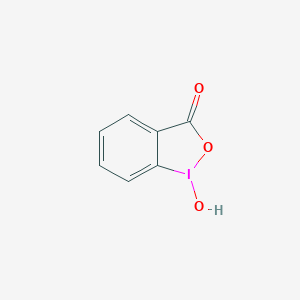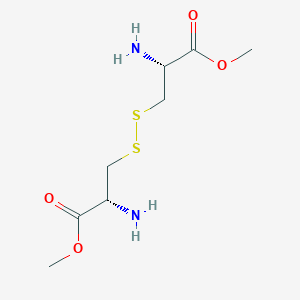
Cystine dimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cystine dimethyl ester is a derivative of the amino acid cystine. It is commonly used in various chemical and biological applications due to its unique properties. The compound is often found in the form of its dihydrochloride salt, which enhances its solubility and stability. The molecular formula of this compound dihydrochloride is C8H18Cl2N2O4S2, and it has a molecular weight of 341.28 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
Cystine dimethyl ester can be synthesized through the esterification of cystine. One common method involves the reaction of cystine with methanol in the presence of a catalyst such as thionyl chloride (SOCl2). The reaction typically proceeds as follows:
- Dissolve cystine in anhydrous methanol.
- Slowly add thionyl chloride to the solution while maintaining a low temperature.
- Allow the reaction mixture to warm to room temperature and then reflux it for several hours.
- After completion, evaporate the solvent and recrystallize the product from a suitable solvent mixture, such as methanol and petroleum ether .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high quality of the final product.
化学反应分析
Types of Reactions
Cystine dimethyl ester undergoes various chemical reactions, including:
Oxidation: The disulfide bond in this compound can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield cysteine derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Nucleophiles: Ammonia (NH3), primary amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Cysteine methyl ester.
Substitution: Various amino acid derivatives depending on the nucleophile used.
科学研究应用
Cystine dimethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in various organic reactions.
Biology: Employed in studies of protein folding and disulfide bond formation.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for biologically active compounds.
作用机制
The mechanism by which cystine dimethyl ester exerts its effects is primarily related to its ability to form and break disulfide bonds. This property is crucial in protein chemistry, where disulfide bonds play a key role in maintaining the structural integrity of proteins. The compound can interact with various molecular targets, including enzymes and receptors, through its reactive disulfide bond .
相似化合物的比较
Similar Compounds
Cystine: The parent compound of cystine dimethyl ester, containing free carboxyl groups instead of ester groups.
Cysteine: The reduced form of cystine, containing thiol groups instead of a disulfide bond.
Cysteine methyl ester: A derivative of cysteine with esterified carboxyl groups.
Uniqueness
This compound is unique due to its esterified carboxyl groups, which enhance its solubility and reactivity compared to cystine. This makes it particularly useful in synthetic chemistry and biochemical applications where solubility and reactivity are critical factors .
属性
IUPAC Name |
methyl 2-amino-3-[(2-amino-3-methoxy-3-oxopropyl)disulfanyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S2/c1-13-7(11)5(9)3-15-16-4-6(10)8(12)14-2/h5-6H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPNPYNCKSWEHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CSSCC(C(=O)OC)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80910173 |
Source


|
| Record name | Dimethyl cystinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80910173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1069-29-0 |
Source


|
| Record name | Dimethyl cystinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80910173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
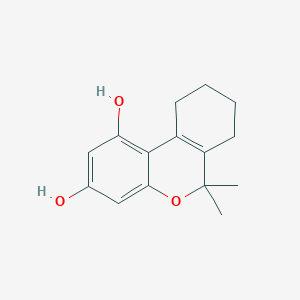
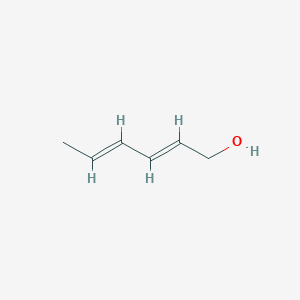
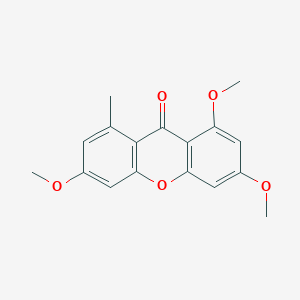
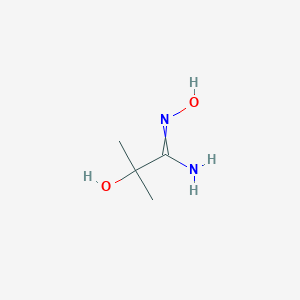

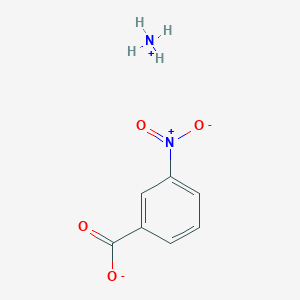
![(6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol](/img/structure/B92827.png)

